![molecular formula C9H17ClS B13192949 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 2-(methylsulfanyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions involving thiol-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted cyclopentane derivatives.
Substitution: Amino or alkoxy-substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving nucleophilic substitution and redox reactions, leading to the formation of active intermediates that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds such as:
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclohexane: Similar structure but with a cyclohexane ring, leading to different steric and electronic properties.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane: Smaller ring size, resulting in different reactivity and stability.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cycloheptane: Larger ring size, affecting the compound’s conformational flexibility and interactions.
Uniqueness: this compound is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H17ClS |
|---|---|
Molekulargewicht |
192.75 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(2-methylsulfanylethyl)cyclopentane |
InChI |
InChI=1S/C9H17ClS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
InChI-Schlüssel |
HTUNZWXBQBMIQY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1(CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


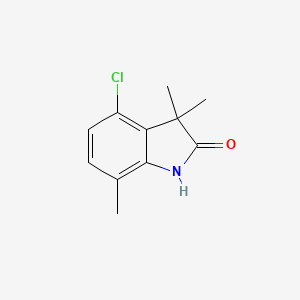
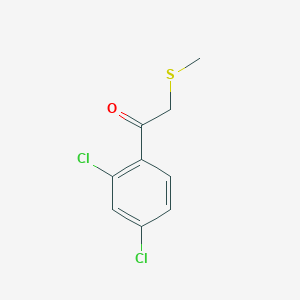

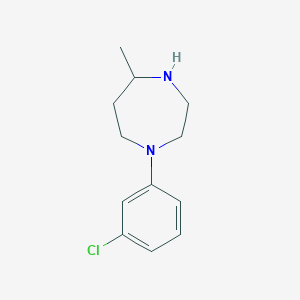
![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
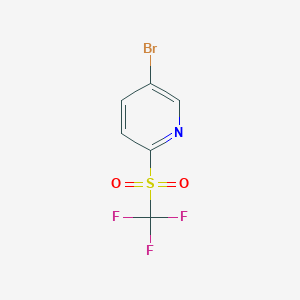

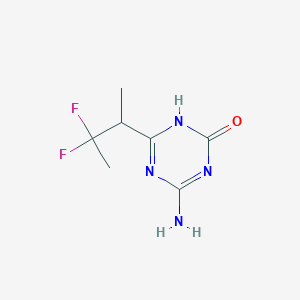
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)

![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)



